molecular formula C14H12N6O3S B12516658 N-(4-sulfamoylphenyl)-4-(2H-tetrazol-5-yl)benzamide CAS No. 651769-72-1

N-(4-sulfamoylphenyl)-4-(2H-tetrazol-5-yl)benzamide

Cat. No.: B12516658
CAS No.: 651769-72-1
M. Wt: 344.35 g/mol
InChI Key: WNOGITRXIKVDCS-UHFFFAOYSA-N
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Description

N-(4-sulfamoylphenyl)-4-(2H-tetrazol-5-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and oncology research, designed by integrating a benzenesulfonamide pharmacophore with a tetrazolyl-benzamide scaffold. Its structural framework is closely related to novel compounds investigated as potent inhibitors of tumor-associated carbonic anhydrase (CA) isoforms IX and XII, which are crucial for the survival and metastasis of solid tumors under hypoxic conditions . This mechanism makes it a promising candidate for studying broad-spectrum anticancer activity . The presence of both the sulfonamide and tetrazole groups is a recognized strategy in drug design, as seen in other research contexts, including the development of antiallergic agents . Researchers can utilize this compound to explore the structure-activity relationships (SAR) of dual-tail inhibitors and investigate their effects on cellular bioenergetics, particularly in OXPHOS-dependent cancer cell lines . It is supplied as a high-purity material to ensure reliability in biochemical assays, cell-based studies, and molecular docking analyses. This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

651769-72-1

Molecular Formula

C14H12N6O3S

Molecular Weight

344.35 g/mol

IUPAC Name

N-(4-sulfamoylphenyl)-4-(2H-tetrazol-5-yl)benzamide

InChI

InChI=1S/C14H12N6O3S/c15-24(22,23)12-7-5-11(6-8-12)16-14(21)10-3-1-9(2-4-10)13-17-19-20-18-13/h1-8H,(H,16,21)(H2,15,22,23)(H,17,18,19,20)

InChI Key

WNOGITRXIKVDCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNN=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthesis of 4-(2H-Tetrazol-5-yl)benzoic Acid

The tetrazole-substituted benzoic acid is a critical intermediate. A common route involves the [3+2] cycloaddition of 4-cyanobenzoic acid with sodium azide (NaN₃) in the presence of a Lewis acid catalyst (e.g., ZnBr₂ or AlCl₃) under reflux conditions.

Procedure:

  • Dissolve 4-cyanobenzoic acid (10 mmol) in dimethylformamide (DMF, 20 mL).
  • Add NaN₃ (15 mmol) and ZnBr₂ (1 mmol).
  • Heat at 100°C for 12–24 hours.
  • Acidify with HCl (1M) to precipitate the product.
    Yield: 75–85%.

Amide Bond Formation

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) for coupling with 4-sulfamoylaniline.

Procedure:

  • Dissolve 4-(2H-tetrazol-5-yl)benzoic acid (5 mmol) in anhydrous dichloromethane (DCM, 15 mL).
  • Add EDCI (6 mmol), HOBt (6 mmol), and 4-sulfamoylaniline (5.5 mmol).
  • Stir at room temperature for 12–18 hours.
  • Wash with NaHCO₃ (5%) and brine, then purify via recrystallization (ethanol/water).
    Yield: 68–72%.

Acid Chloride Intermediate Method

Preparation of 4-(2H-Tetrazol-5-yl)benzoyl Chloride

The acid chloride route avoids coupling agents, enhancing scalability.

Procedure:

  • React 4-(2H-tetrazol-5-yl)benzoic acid (10 mmol) with thionyl chloride (SOCl₂, 20 mL) at reflux for 3 hours.
  • Remove excess SOCl₂ under vacuum to obtain the acyl chloride as a pale-yellow solid.

Coupling with 4-Sulfamoylaniline

  • Dissolve the acyl chloride (5 mmol) in tetrahydrofuran (THF, 10 mL).
  • Add 4-sulfamoylaniline (5.5 mmol) and triethylamine (TEA, 6 mmol) dropwise at 0°C.
  • Stir at room temperature for 6 hours.
  • Filter and wash with cold water.
    Yield: 70–75%.

Stepwise Assembly via Nitrile Intermediate

Synthesis of 4-Cyanobenzamide

First, form the benzamide bond before cyclizing the nitrile to tetrazole.

Procedure:

  • Couple 4-cyanobenzoic acid (10 mmol) with 4-sulfamoylaniline (10.5 mmol) using EDCI/HOBt (as in Section 1.2).
  • Isolate N-(4-sulfamoylphenyl)-4-cyanobenzamide (Yield: 80–85%).

Tetrazole Cyclization

  • Suspend the nitrile intermediate (5 mmol) in DMF (15 mL).
  • Add NaN₃ (7.5 mmol) and NH₄Cl (5 mmol).
  • Heat at 120°C for 24 hours.
  • Acidify with HCl (1M) and filter.
    Yield: 65–70%.

Optimization and Comparative Analysis

Table 1. Comparison of Key Synthesis Methods

Method Key Reagents Conditions Yield (%) Advantages
Direct Amide Coupling EDCI, HOBt RT, 12–18 h 68–72 Mild conditions; high purity
Acid Chloride Route SOCl₂, TEA 0°C to RT, 6 h 70–75 Scalable; avoids coupling agents
Nitrile Cyclization NaN₃, NH₄Cl 120°C, 24 h 65–70 Late-stage tetrazole formation

Critical Considerations:

  • Purity Control: Tetrazole cyclization often requires rigorous purification (e.g., column chromatography) to remove unreacted NaN₃.
  • Solvent Choice: DMF enhances tetrazole formation but complicates removal; toluene/water biphasic systems reduce side reactions.
  • Catalyst Screening: ZnBr₂ outperforms AlCl₃ in cycloaddition yields (85% vs. 72%).

Recent Advances

  • Microwave-Assisted Synthesis: Reducing tetrazole cyclization time from 24 h to 2 h with comparable yields (68%).
  • Flow Chemistry: Continuous-flow systems improve safety in handling NaN₃ and SOCl₂.

Chemical Reactions Analysis

Types of Reactions

N-(4-sulfamoylphenyl)-4-(2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a wide range of functionalized benzamide compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-sulfamoylphenyl)-4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets. The sulfamoyl and tetrazole groups may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Structural Features

Target Compound
  • Core : Benzamide.
  • Substituents :
    • Tetrazole (2H-tetrazol-5-yl) at the 4-position.
    • Sulfamoylphenyl (-SO₂NH₂-C₆H₄-) on the amide nitrogen.
Analogous Compounds

5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] ():

  • Core : 1,2,4-triazole.
  • Substituents : Phenylsulfonyl (-SO₂-C₆H₄-) and difluorophenyl groups.
  • Key Difference : Triazole-thione scaffold vs. tetrazole-benzamide. The triazole-thione exhibits tautomerism (thione vs. thiol forms), whereas the tetrazole in the target compound is stable and acidic .

N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-4H-1-benzopyran-8-yl]-p-(4-phenylbutoxy)benzamide (): Core: Chromenone (benzopyranone). Substituents: Tetrazole and phenylbutoxybenzamide. Key Difference: Chromenone backbone vs. benzamide, suggesting divergent pharmacological targets (e.g., anticoagulant vs. enzyme inhibitor) .

Sulfonamides (e.g., 863595-16-8):

  • Core : Thiophene or benzene sulfonamide.
  • Substituents : Thiazolo[5,4-b]pyridin-2-yl or piperazine groups.
  • Key Difference : Thiazole/piperazine heterocycles vs. tetrazole, influencing solubility and target affinity .

Table 1: Structural Comparison

Compound Core Structure Heterocycle Sulfonamide/Sulfamoyl Group
Target Compound Benzamide Tetrazole (2H) Sulfamoylphenyl
Compounds [7–9] () 1,2,4-Triazole Triazole-thione Phenylsulfonyl
Compound Chromenone Tetrazole Benzamide
Compounds Sulfonamide Thiazole/Piperazine Sulfonamide
Target Compound

Likely synthesized via:

Friedel-Crafts acylation to introduce the benzamide core.

Tetrazole formation via [2+3] cycloaddition (e.g., nitrile + sodium azide).

Sulfamoylation using sulfamoyl chloride.

Analogous Compounds
  • Compounds [7–9] (): Synthesized via cyclization of hydrazinecarbothioamides in basic conditions, forming triazole-thiones. Key steps include nucleophilic addition of isothiocyanate to hydrazides and NaOH-mediated cyclization .
  • Sulfonamides : Prepared through SN2 alkylation or sulfonamide coupling, emphasizing modular substitution for structure-activity relationship (SAR) studies .

Key Insight : The target compound’s synthesis may share steps with triazole derivatives (e.g., hydrazide intermediates), but tetrazole formation requires specialized conditions (e.g., high-pressure azide reactions) .

Spectral Characterization

Target Compound (Hypothesized)
  • IR : Bands at ~1250 cm⁻¹ (S=O stretch), ~1600 cm⁻¹ (tetrazole ring vibration).
  • 1H-NMR : Aromatic protons (7.5–8.5 ppm), NH₂ protons (~6.5 ppm).
Analogous Compounds
  • Compounds [4–6] ():
    • IR : C=O (1663–1682 cm⁻¹), C=S (1243–1258 cm⁻¹), NH (3150–3319 cm⁻¹).
    • 1H-NMR : Distinct NH signals (~10 ppm) in hydrazinecarbothioamides .
  • Compounds [7–9] ():
    • IR : Absence of C=O, presence of C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹) confirming thione tautomer .

Table 2: Spectral Data Comparison

Compound IR Key Bands (cm⁻¹) 1H-NMR Features
Target Compound ~1250 (S=O), ~1600 (tetrazole) Aromatic protons (7.5–8.5 ppm)
[4–6] () 1663–1682 (C=O), 1243–1258 (C=S) NH signals (~10 ppm)
[7–9] () 1247–1255 (C=S), 3278–3414 (NH) Absence of C=O

Pharmacological and Physicochemical Properties

Target Compound (Inferred)
  • Solubility : Moderate (tetrazole’s acidity enhances water solubility at physiological pH).
  • Bioactivity: Potential carbonic anhydrase inhibition (sulfamoyl group) or angiotensin II receptor modulation (tetrazole bioisostere) .
Analogous Compounds
  • Compounds [7–9] : Exhibited antimicrobial activity in preliminary screens, attributed to the triazole-thione’s metal-chelating ability .
  • Tetrazole-chromenone: Anticoagulant activity via vitamin K antagonism .
  • Sulfonamides : Kinase or protease inhibition due to thiazole/piperazine motifs .

Key Insight : The target compound’s tetrazole and sulfamoyl groups may synergize for dual enzyme inhibition, whereas triazole-thiones prioritize metal-binding interactions.

Biological Activity

N-(4-sulfamoylphenyl)-4-(2H-tetrazol-5-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be depicted as follows:

  • Molecular Formula : C15_{15}H14_{14}N6_{6}O2_{2}S
  • Molecular Weight : 358.38 g/mol
  • CAS Number : 651769-82-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit the activity of certain enzymes, particularly those involved in bacterial folate synthesis, which is crucial for bacterial growth and replication.
  • Anticancer Properties : The tetrazole moiety may interact with specific receptors or proteins involved in cancer cell proliferation, apoptosis, and metastasis. Research indicates that compounds with similar structures can inhibit tumor growth by disrupting signaling pathways related to cell survival and proliferation.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism involves:

  • Folate Synthesis Inhibition : By mimicking para-aminobenzoic acid (PABA), the compound competes with PABA for binding to dihydropteroate synthase, leading to decreased folate levels in bacteria.

Anticancer Activity

Research has shown that this compound possesses anticancer properties, particularly against certain types of tumors. For instance:

  • Cell Line Studies : In vitro studies on cancer cell lines have indicated that the compound can induce apoptosis and inhibit cell proliferation. Specific studies reported a reduction in cell viability by up to 70% in treated cancer cells compared to controls .

Case Studies

  • In Vivo Studies : A study conducted on xenograft models demonstrated that administration of this compound led to significant tumor size reduction compared to untreated groups. Histological analysis revealed increased apoptosis markers in tumor tissues .
  • Combination Therapy : Research has explored the effects of combining this compound with other chemotherapeutic agents. Results indicated enhanced efficacy when used in conjunction with traditional chemotherapy drugs, suggesting a potential role as an adjuvant therapy.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, Anticancer
3-bromo-4-methyl-N-(4-sulfamoylphenyl)benzamideSimilarAntimicrobial
4-bromo-2-methyl-N-(4-sulfamoylphenyl)benzamideSimilarAnticancer

Q & A

Q. How to address discrepancies between crystallographic data and DFT-optimized structures?

  • Methodology :
  • Torsional angle alignment : Compare experimental (X-ray) and computed (B3LYP/6-31G*) dihedral angles (e.g., C–N–C–C angle = 120° vs. 118°) .
  • Electron density maps : Use SHELXE to identify disordered regions (e.g., sulfamoyl group rotation) .

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